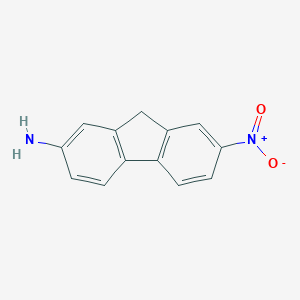

7-ニトロ-9H-フルオレン-2-アミン

概要

説明

U-73343は、研究において主にネガティブコントロールとして使用される、U-73122の不活性アナログです。その化学構造には、1-ホスファチジルイノシトールホスホジエステラーゼまたはホスホリパーゼC(PLC)阻害モチーフが含まれています。 U-73122はPLCと5-リポキシゲナーゼ(5-LO)を積極的に阻害しますが、U-73343はこれらの阻害効果がありません .

科学的研究の応用

U-73343 finds applications across various scientific disciplines:

Chemistry: Used as a negative control in studies involving PLC and lipid signaling pathways.

Biology: Enables investigations into cellular responses mediated by PLC and downstream effectors.

Medicine: Provides insights into drug targets related to PLC inhibition.

Industry: Although not directly used in industry, its study contributes to drug development and understanding cellular processes.

準備方法

合成ルート:: U-73343は、確立された方法を使用して合成することができます。 特定の合成ルートは、文献に広く記載されているわけではありません。 研究者は、U-73122または関連化合物の修飾によって、しばしばU-73343を取得します。

工業生産:: U-73343は、主に研究目的での使用のため、工業的には生産されていません。 代わりに、専門のサプライヤーから市販されています。

化学反応の分析

反応性:: U-73343は、化学反応に積極的に関与しません。 その主な目的は、ネガティブコントロールとして機能することであり、研究者はPLCおよび関連する経路の関与を、交絡効果なしに評価することができます。

一般的な試薬と条件:: U-73343は不活性であるため、特定の反応を起こしません。 標準的な実験室条件で取り扱うことが重要であり、水分や極端な温度への暴露を避けてください。

4. 科学研究における用途

U-73343は、さまざまな科学分野で応用されています。

化学: PLCおよび脂質シグナル伝達経路を含む研究において、ネガティブコントロールとして使用されます。

生物学: PLCおよび下流のエフェクターによって媒介される細胞応答に関する調査を可能にします。

医学: PLC阻害に関連する薬物標的についての洞察を提供します。

産業: 直接的に産業で使用されることはありませんが、その研究は薬物開発と細胞プロセスの理解に貢献しています。

作用機序

U-73343の作用機序は、PLCの活性化を阻害し、下流のシグナル伝達カスケードを破壊することです。 それはプロトンフォアとして作用し、刺激剤とは独立して酸分泌に影響を与えます .

類似化合物との比較

U-73343は、ネガティブコントロールとしての独自の役割によって際立っています。 類似の化合物には、U-73122(活性PLC阻害剤)および関連するアナログが含まれます。

生物活性

2-Amino-7-nitrofluorene (ANF) is a synthetic organic compound recognized for its biological activity, particularly in the context of mutagenicity and carcinogenicity. As a nitroaromatic compound, ANF has been extensively studied for its metabolic pathways and effects on cellular systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with ANF, including its mechanisms of action, mutagenic properties, and implications for health.

Chemical Structure and Properties

ANF is characterized by the presence of an amino group and a nitro group attached to a fluorene backbone. The chemical structure can be represented as follows:

This structure is significant for its reactivity and interaction with biological systems.

The biological activity of ANF largely stems from its metabolic activation. In vivo studies indicate that ANF undergoes nitroreduction, leading to the formation of reactive metabolites that can interact with DNA and proteins.

Metabolic Pathways

- Nitroreduction : ANF is metabolized by various enzymes, including cytochrome P450s and nitroreductases, which convert it into N-hydroxy-2-amino-7-nitrofluorene. This metabolite is known to form DNA adducts, contributing to mutagenicity .

- DNA Damage : The formation of N-hydroxy derivatives allows for covalent binding to DNA, resulting in strand breaks and mutations. Studies have demonstrated that ANF induces sister chromatid exchange (SCE) in mammalian cells, a marker of genotoxicity .

Biological Activity and Toxicity

ANF has been shown to exhibit significant biological activity through various assays:

Mutagenicity Tests

- Ames Test : ANF has been confirmed as mutagenic in several strains of Salmonella typhimurium, demonstrating its potential to cause genetic mutations .

- Mammalian Cell Assays : In mouse lymphoma L5178Y cells, ANF induced mutations at concentrations as low as 10 µM .

Carcinogenic Potential

ANF's carcinogenic potential has been assessed in animal models:

- In Vivo Studies : Oral administration of ANF in rodents has resulted in increased incidences of tumors, particularly in the liver and bladder . For instance, studies indicated that doses ranging from 125 to 500 mg/kg led to significant tumor development in Chinese hamsters .

Case Studies

Several case studies illustrate the biological impact of ANF:

- Syrian Hamster Embryo Cells : Morphological transformation was observed when Syrian hamster embryo cells were exposed to ANF in the presence of hepatocytes, indicating its role as a tumor promoter .

- Hepatocyte Studies : In vitro studies using rat hepatocytes showed conflicting results regarding unscheduled DNA synthesis induced by ANF, highlighting the complexity of its biological interactions .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Amino-7-nitrofluorene:

特性

IUPAC Name |

7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMROTSXJSMTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153259 | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-32-0 | |

| Record name | 7-Nitro-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-7-nitrofluorene a useful probe in studying solvation dynamics?

A1: 2-Amino-7-nitrofluorene belongs to a class of compounds called "push-pull" molecules. These molecules possess electron-donating and electron-withdrawing groups on opposite ends of their structure. This leads to a significant change in dipole moment upon excitation to the excited singlet (S1) state. [] This large change in dipole moment makes 2-amino-7-nitrofluorene highly sensitive to its surrounding solvent environment, allowing researchers to track solvation dynamics through changes in its fluorescence behavior. [, , ]

Q2: What is the "red-edge effect" (REE) and how is it related to 2-amino-7-nitrofluorene?

A2: The red-edge effect refers to the red shift observed in the fluorescence emission spectrum of a fluorophore when excited at longer wavelengths. This effect is commonly observed in constrained environments like micelles or viscous solutions. Studies have shown that 2-amino-7-nitrofluorene exhibits REE in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate. [, ] This suggests that the molecule experiences heterogeneous local environments within the RTIL, which remain relatively static during the excited state lifetime of the probe. [, ]

Q3: How does the solvent environment influence the excited state dynamics of 2-amino-7-nitrofluorene?

A3: The excited state dynamics of 2-amino-7-nitrofluorene are greatly affected by the solvent environment. Research using femtosecond transient absorption spectroscopy reveals that in polar solvents like acetonitrile and DMSO, the molecule undergoes two primary relaxation processes following excitation: dipolar solvation and conformational relaxation. [] The conformational relaxation involves twisting of the nitro group to an orthogonal configuration relative to the aromatic plane, a motion shown to be friction-dependent. [] Additionally, studies have observed oscillatory behavior in the dynamic Stokes shift of stimulated emission in acetonitrile, indicating a structured solvent response to the molecule's excited state. [, ]

Q4: What unique structural features of 2-amino-7-nitrofluorene contribute to its interesting photophysical properties?

A4: The unique photophysical properties of 2-amino-7-nitrofluorene arise from the interplay between its structural features and electronic distribution. The amino group acts as an electron donor, while the nitro group acts as an electron acceptor. This "push-pull" configuration leads to a significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment. [, ] This charge transfer process is also believed to influence the twisting motion of the nitro group, as observed in various solvents. [] Additionally, the planar, rigid structure of the fluorene moiety contributes to its fluorescence properties and makes it a suitable candidate for studying solvation dynamics and molecular interactions. [, , ]

Q5: What computational chemistry methods have been used to study 2-amino-7-nitrofluorene?

A5: While the provided research papers primarily focus on experimental techniques, they allude to the use of computational chemistry methods. For instance, understanding the structural changes during excited state dynamics likely involves quantum chemical calculations. [] Additionally, simulating the behavior of 2-amino-7-nitrofluorene in various solvents, like its interactions with RTILs, would require molecular dynamics simulations. [, ] These computational approaches can provide valuable insights into the molecule's electronic structure, solvation dynamics, and spectroscopic properties, complementing experimental observations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。